1,3-Dioxane-2-ethanol
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Overview
Description
1,3-Dioxane-2-ethanol is an organic compound with the molecular formula C6H12O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-ethanol can be synthesized through the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-2-ethanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,3-Dioxane-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-ethanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The presence of the 1,3-dioxane ring provides stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar reactivity but lacks the hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2-(1,3-Dioxan-2-yl)ethan-1-ol: A closely related compound with slight structural differences.
Uniqueness
1,3-Dioxane-2-ethanol is unique due to its combination of the 1,3-dioxane ring and the hydroxyl group, which provides enhanced reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
5465-07-6 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 |
InChI Key |
LYTNHFVPHUPKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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